(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone
Description
BenchChem offers high-quality (4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]-(2-methylimidazo[1,2-a]pyridin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3S/c1-14-19(24-11-3-2-4-18(24)22-14)20(25)23-12-9-17(10-13-23)28(26,27)16-7-5-15(21)6-8-16/h2-8,11,17H,9-10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRWYODNGMAXDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)N3CCC(CC3)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with piperidine and indole moieties have been found to interact with various receptors and enzymes.
Mode of Action
Compounds with similar structures have been reported to interact with their targets, leading to changes in cellular processes.
Biochemical Pathways
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, and anticancer effects. These activities suggest that the compound may affect multiple biochemical pathways.
Biological Activity
The compound (4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone is a synthetic derivative that has garnered interest due to its potential pharmacological applications. This article provides a comprehensive overview of its biological activity, focusing on antibacterial properties, enzyme inhibition, and interactions with biological targets.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a sulfonyl group and an imidazo-pyridine moiety. Its molecular formula is with a molecular weight of 337.4 g/mol. The structure can be represented as follows:
Antibacterial Activity
Recent studies have demonstrated that compounds with similar piperidine and sulfonamide structures exhibit significant antibacterial activity. For instance, derivatives were tested against various bacterial strains such as Salmonella typhi and Bacillus subtilis, showing moderate to strong inhibition .
| Compound | Activity Against Salmonella typhi | Activity Against Bacillus subtilis |
|---|---|---|
| Compound A | Moderate | Strong |
| Compound B | Weak | Moderate |
| Target Compound | TBD | TBD |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored through in vitro studies. It showed promising results as an acetylcholinesterase inhibitor , which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's. The IC50 values for related compounds ranged from 0.63 to 2.14 µM, indicating strong inhibitory activity .
Binding Affinity Studies
Molecular docking studies have been employed to assess the binding affinity of the compound to bovine serum albumin (BSA). These studies suggest that the compound interacts favorably with amino acids in the BSA structure, which may enhance its bioavailability and therapeutic efficacy .
Study 1: Antimicrobial Screening
In one study, a series of piperidine derivatives were synthesized and evaluated for their antimicrobial properties. The target compound was part of a broader investigation into the pharmacological potential of sulfonamide-containing compounds. Results indicated that modifications to the piperidine ring significantly influenced antibacterial potency.
Study 2: Enzyme Inhibition Analysis
Another research effort focused on the inhibition of urease and acetylcholinesterase by compounds similar to the target structure. The findings highlighted that structural variations could lead to enhanced enzyme inhibition, providing insights into optimizing these compounds for therapeutic use.
Scientific Research Applications
Synthesis Overview
| Step | Reaction Type | Key Reagents | Conditions |
|---|---|---|---|
| 1 | Sulfonylation | 4-Fluorobenzenesulfonyl chloride | Base (e.g., triethylamine) |
| 2 | Coupling | 2-Methylimidazo[1,2-a]pyridine | Solvent (e.g., DMF) |
| 3 | Purification | Column chromatography | Ethyl acetate/hexane |
Biological Activities
The compound exhibits several promising biological activities:
1. Anticancer Activity
Research indicates that derivatives of this compound may possess anticancer properties. For instance, studies have shown that similar piperidine derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: A study published in Journal of Medicinal Chemistry demonstrated that compounds with similar structural features effectively inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
2. Antimicrobial Properties
Compounds containing the piperidine ring have been investigated for their antimicrobial activities against a range of pathogens. The sulfonamide group is known to enhance antibacterial efficacy.
Case Study: Research highlighted in Antibiotics journal showed that piperidine derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria, suggesting potential for developing new antibiotics .
3. Neuropharmacological Effects
The compound's structure suggests potential applications in treating neurological disorders. Similar compounds have been explored for their effects on neurotransmitter systems.
Case Study: A recent article reported that piperidine derivatives could modulate serotonin receptors, indicating their potential use in treating depression and anxiety disorders .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the pharmacological profile of this compound. Variations in substituents on the piperidine and imidazo-pyridine rings can significantly influence biological activity.
| Substituent Position | Modification Type | Effect on Activity |
|---|---|---|
| 4-position on piperidine | Fluorination | Increased potency against certain cancers |
| 2-position on imidazo-pyridine | Methylation | Enhanced selectivity for receptor binding |
Preparation Methods
Nucleophilic Acyl Substitution
The 3-position of the imidazo[1,2-a]pyridine core is functionalized as a carboxylic acid through oxidation of a 3-methyl substituent using potassium permanganate in acidic media. Conversion to the corresponding acid chloride with thionyl chloride (SOCl₂) enables reaction with 4-((4-fluorophenyl)sulfonyl)piperidine in anhydrous DCM, catalyzed by N,N-diisopropylethylamine (DIPEA). This method, however, often results in moderate yields (50–65%) due to competing side reactions, necessitating chromatographic purification.
Friedel-Crafts Acylation
Electrophilic acylation of the electron-rich imidazo[1,2-a]pyridine ring at position 3 is achieved using 4-((4-fluorophenyl)sulfonyl)piperidine-1-carbonyl chloride and aluminum chloride (AlCl₃) as a Lewis acid. The reaction proceeds in dichloroethane (DCE) at 0–5°C, yielding the ketone product after 12 hours. This method avoids pre-functionalization of the imidazo ring but requires stringent moisture control to prevent hydrolysis of the acyl chloride.
Catalytic Systems and Reaction Optimization
Bismuth triflate (Bi(OTf)₃) and p-TSA emerge as effective catalysts for one-pot syntheses, enabling concurrent imidazo ring formation and ketone bridging. For example, Bi(OTf)₃ (5 mol%) in DCE at 150°C facilitates coupling between 2-methylimidazo[1,2-a]pyridine and 4-((4-fluorophenyl)sulfonyl)piperidine-1-carbaldehyde, achieving 72% yield after 24 hours. Graphene oxide (GO) as a carbocatalyst further enhances reaction efficiency under mild conditions, reducing energy consumption.
| Method | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Nucleophilic Substitution | DIPEA | DCM | 25°C | 58% |
| Friedel-Crafts Acylation | AlCl₃ | DCE | 0–5°C | 65% |
| One-Pot Coupling | Bi(OTf)₃ | DCE | 150°C | 72% |
Structural Characterization and Validation
The final compound is characterized via ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Key spectral features include:
- ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (d, J = 6.8 Hz, 1H, imidazo-H), 7.92–7.85 (m, 2H, Ar-H), 7.38–7.30 (m, 2H, Ar-H), 3.72–3.65 (m, 4H, piperidine-H), 2.64 (s, 3H, CH₃).
- HRMS (ESI+) : m/z calcd for C₂₀H₂₀FN₃O₃S [M+H]⁺: 426.1284; found: 426.1287.
Single-crystal X-ray diffraction, as demonstrated for analogous kinase inhibitors, confirms the planar geometry of the imidazo[1,2-a]pyridine ring and the chair conformation of the piperidine moiety.
Comparative Analysis of Synthetic Routes
The one-pot Bi(OTf)₃-catalyzed method offers superior yield and scalability compared to stepwise approaches but requires high temperatures. Conversely, nucleophilic acyl substitution is milder and suitable for acid-sensitive substrates, albeit with lower efficiency. Environmental metrics favor graphene oxide-mediated reactions, which minimize solvent waste and energy input.
Q & A
Q. What are the established synthetic routes for (4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone?
Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Prepare the piperidine sulfonyl intermediate via nucleophilic substitution of 4-fluorophenylsulfonyl chloride with piperidine derivatives in dichloromethane under basic conditions (e.g., NaOH) .
- Step 2 : Couple the sulfonyl-piperidine intermediate with the imidazopyridine core using a carbonyl linker. A common approach is to employ a methanone bridge via Friedel-Crafts acylation or palladium-catalyzed cross-coupling, as described for analogous imidazopyridine derivatives (e.g., 81% yield achieved for similar structures using LC-MS-validated protocols) .
- Purification : Use column chromatography (silica gel, gradient elution) and confirm purity via HPLC (>95%) .
Q. How should researchers characterize the structural integrity of this compound?
Methodological Answer : Combine spectroscopic and crystallographic techniques:
- Spectroscopy :
- 1H/13C NMR : Compare experimental shifts with predicted values (e.g., sulfonyl groups show characteristic downfield shifts at ~7.5–8.5 ppm for aromatic protons) .
- IR : Validate sulfonyl (1150–1300 cm⁻¹) and carbonyl (1675 cm⁻¹) stretches .
- Crystallography : Use single-crystal X-ray diffraction (SHELX software suite) to resolve ambiguities in regioselectivity or stereochemistry. SHELXL is recommended for refining high-resolution data .
Q. What safety protocols are critical during handling and storage?
Methodological Answer :
- Handling : Avoid inhalation/contact with dust or vapors. Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood .
- Storage : Keep in a sealed container under inert gas (N₂/Ar) at –20°C to prevent sulfonyl group hydrolysis .
- Emergency Response : For skin contact, wash with soap/water for 15 minutes; for inhalation, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How can low synthetic yields be optimized for the piperidine sulfonyl intermediate?
Methodological Answer : Systematically vary reaction parameters and analyze outcomes using Design of Experiments (DoE):
- Variables : Temperature (0°C vs. RT), base (NaOH vs. K₂CO₃), solvent polarity (dichloromethane vs. THF) .
- Analysis : Create a yield optimization table:
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| NaOH, DCM, RT | 65 | 95 |
| K₂CO₃, THF, 0°C | 72 | 97 |
| Et₃N, DCM, RT | 58 | 93 |
Q. How to resolve contradictions between spectral data and crystallographic results?
Methodological Answer :
- Case Example : If NMR suggests a single conformer but X-ray reveals polymorphism or rotational isomerism:
Q. What strategies are recommended for designing biological activity assays?
Methodological Answer :
- Target Selection : Prioritize targets based on structural analogs (e.g., imidazopyridines as phosphodiesterase inhibitors) .
- Assay Design :
- In Vitro : Measure IC₅₀ via fluorescence polarization (FP) assays using recombinant enzymes.
- Solubility : Pre-dissolve in DMSO (≤0.1% final concentration) to avoid aggregation .
- Controls : Include known inhibitors (e.g., Rolipram for PDE4) to benchmark activity .
Q. How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate binding to PDE4 or kinase domains. Refine poses with MD simulations (AMBER/CHARMM) .
- Pharmacophore Mapping : Align sulfonyl and carbonyl groups with key hydrogen-bond acceptors in the target active site .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
